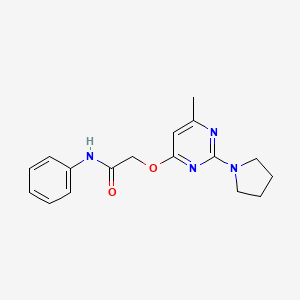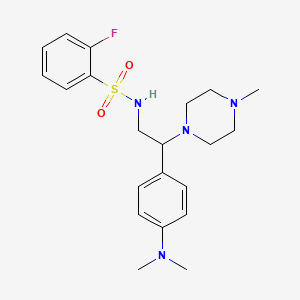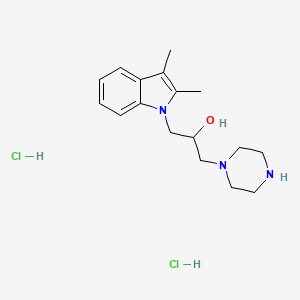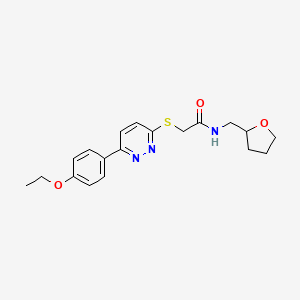![molecular formula C21H21N5O3S B2819213 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013809-40-9](/img/structure/B2819213.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group . The exact structure would need to be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzo[d]thiazol ring, and the carboxamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Antibacterial Agents
A study by Palkar et al. (2017) highlights the design and synthesis of novel analogs related to the chemical structure , displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their effectiveness at non-cytotoxic concentrations, indicating their potential as antibacterial agents in scientific research (Palkar et al., 2017).
Antimicrobial Activity
Research conducted by Zaki, Sayed, and Elroby (2016) focuses on the synthesis and biological activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds, including structures akin to the specified chemical, have been found to inhibit the growth of both gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Synthesis of Heterocycles
A publication by Abu-Melha (2013) discusses the synthesis of various heterocyclic compounds, including pyrazoles and pyridine derivatives, that share structural similarities with the mentioned chemical. These compounds are of interest due to their potential antimicrobial properties, offering a wide array of applications in scientific research (Abu-Melha, 2013).
Biochemical Impacts and Insecticidal Agents
Research by Soliman et al. (2020) explores the synthesis of a novel series of biologically active heterocyclic compounds, including pyrazole, thiazole, and pyridine derivatives. These compounds, related in structure to the chemical , have been evaluated as potential insecticidal agents against cotton leafworm, Spodoptera littoralis, indicating their application in agricultural and biochemical research (Soliman et al., 2020).
Photophysical Investigation and Fluorescent Chemosensors
A study by Asiri, Al-Amari, and Khan (2020) involves the synthesis and photophysical investigation of a pyridine-pyrazoline compound. This research, relevant due to the structural similarity to the specified chemical, indicates the potential use of such compounds as fluorescent chemosensors for detecting metal ions like Fe3+, an application of significant interest in analytical chemistry and environmental monitoring (Asiri, Al-Amari, & Khan, 2020).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a research chemical and more studies are needed to identify its primary targets .
Biochemical Pathways
As a research chemical, further studies are needed to understand the compound’s effects on various biochemical pathways .
Pharmacokinetics
The compound’s impact on bioavailability is also unknown
Result of Action
As a research chemical, more studies are needed to describe these effects .
Orientations Futures
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-10-15(24-25(13)2)20(27)26(12-14-6-5-9-22-11-14)21-23-18-16(28-3)7-8-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMBHKYCVMTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2819131.png)


![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)



![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)